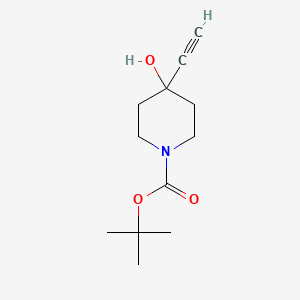

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h1,15H,6-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEYWYIIXFHSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275387-83-2 | |

| Record name | tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: A Technical Guide to its Chemical Properties and Synthetic Applications

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable pharmacokinetic properties and synthetic versatility.[1] Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate emerges as a particularly valuable building block, integrating this privileged heterocyclic core with two orthogonal, highly functional handles: a terminal alkyne and a Boc-protected secondary amine. This strategic combination makes it an exemplary reagent for constructing complex molecular architectures, particularly as a linker in targeted protein degraders and other sophisticated therapeutic agents.[2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights and detailed protocols to empower researchers in its effective utilization.

Molecular Identity and Physicochemical Properties

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a white to off-white solid at room temperature. Its structure is characterized by a piperidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group, with both an ethynyl and a hydroxyl group at the C4 position.

| Identifier | Value |

| CAS Number | 275387-83-2[2][3] |

| Molecular Formula | C₁₂H₁₉NO₃[2][3] |

| Molecular Weight | 225.28 g/mol [2][3] |

| Common Synonyms | 1-Boc-4-ethynyl-4-hydroxypiperidine; N-Boc-4-ethynyl-4-hydroxypiperidine |

Predicted Physicochemical Data

The following table summarizes key computed properties that influence the molecule's behavior in both reaction and biological systems.

| Property | Predicted Value | Significance |

| XLogP3 | ~1.0–1.5 | Indicates moderate lipophilicity, suggesting good solubility in a range of organic solvents and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 (from -OH) | Can participate in hydrogen bonding, influencing solubility and intermolecular interactions. |

| Hydrogen Bond Acceptors | 3 (from -OH, C=O) | Acts as a hydrogen bond acceptor, affecting solubility and binding characteristics. |

| Rotatable Bond Count | 2 | The relatively low number of rotatable bonds imparts a degree of conformational rigidity, which is often desirable in drug design. |

Stability and Storage: The compound should be stored in a well-ventilated, dry, and cool place, with the container kept tightly closed.[3][4] It is stable under standard room temperature conditions.[2]

Synthesis and Purification

The most direct and industrially scalable synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves the nucleophilic addition of an acetylide to a ketone precursor.

Causality of the Synthetic Approach

The choice of N-Boc-4-piperidone as the starting material is strategic.[5] The Boc group provides robust protection for the piperidine nitrogen, preventing it from interfering with the organometallic reagent, yet it can be readily removed under acidic conditions for subsequent functionalization. The ketone at C4 is an ideal electrophile for the addition of a carbon nucleophile like an acetylide. Using an organometallic acetylide source, such as ethynylmagnesium bromide or lithium acetylide, is a classic and highly efficient method for forming the carbon-carbon bond and generating the tertiary alcohol in a single, high-yielding step.

Synthetic Workflow Diagram

Caption: Synthesis of the title compound via nucleophilic addition.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology based on established chemical principles.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add ethynylmagnesium bromide (0.5 M solution in THF, 1.2 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure title compound.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures.

| Technique | Expected Chemical Shift / Frequency | Assignment |

| ¹H NMR | δ ~ 1.45 ppm (s, 9H)δ ~ 1.6-2.0 ppm (m, 4H)δ ~ 2.5 ppm (s, 1H)δ ~ 3.1-3.9 ppm (m, 4H)δ ~ 2.0-3.0 ppm (br s, 1H) | Protons of the tert-butyl groupAxial and equatorial protons at C3/C5Terminal alkyne proton (-C≡CH )Axial and equatorial protons at C2/C6Hydroxyl proton (-OH ) |

| ¹³C NMR | δ ~ 28.5 ppmδ ~ 38.0 ppmδ ~ 41.0 ppmδ ~ 68.0 ppmδ ~ 73.0 ppmδ ~ 80.0 ppmδ ~ 86.0 ppmδ ~ 154.8 ppm | (CH₃)₃C C 3 and C 5 piperidine carbonsC 2 and C 6 piperidine carbonsQuaternary C 4 piperidine carbonC ≡CHC (CH₃)₃-C ≡CHCarbamate C =O |

| IR Spectroscopy | ~3400 cm⁻¹ (broad)~3300 cm⁻¹ (sharp)~2970 cm⁻¹~2110 cm⁻¹ (weak)~1680 cm⁻¹ (strong) | O-H stretch (hydroxyl)≡C-H stretch (alkyne)sp³ C-H stretchC≡C stretch (alkyne)C=O stretch (carbamate) |

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.

A. The Terminal Alkyne: Sonogashira Coupling

The terminal alkyne is a premier functional group for carbon-carbon bond formation, most notably via the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling with aryl or vinyl halides is a cornerstone of pharmaceutical synthesis, enabling the creation of rigid, linear connections within a molecule.[6][7]

Rationale for Use: In drug discovery, establishing a robust connection between two molecular fragments is often necessary. The Sonogashira coupling provides a reliable method to link the piperidine core to an aromatic or heteroaromatic system, a common strategy in the synthesis of kinase inhibitors, GPCR ligands, and linkers for PROTACs. The resulting arylalkyne motif is both structurally rigid and metabolically stable.

Caption: Simplified mechanism of the Sonogashira coupling reaction.[8]

-

Reaction Setup: To an oven-dried Schlenk flask, add Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq), the aryl halide (e.g., 4-iodotoluene, 1.1 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.025 eq).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent, such as THF or DMF, followed by a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

-

Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) as required. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.

B. The Boc-Protected Amine: Deprotection and Functionalization

The Boc group can be cleanly removed under acidic conditions to unmask the piperidine nitrogen, which can then be elaborated.

Caption: Workflow for Boc deprotection and subsequent N-acylation.

-

Reaction Setup: Dissolve the Boc-protected piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane.

-

Reaction Monitoring: Stir the solution at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is typically the corresponding salt (e.g., TFA or HCl salt), which can often be used in the next step without further purification after neutralization with a suitable base.

Applications in Drug Discovery

The unique trifunctional nature of this building block makes it highly sought after.

-

Linker Technology: It is explicitly categorized as a "Protein Degrader Building Block".[2] In Proteolysis-Targeting Chimeras (PROTACs), a linker connects a protein-binding "warhead" to an E3 ligase-recruiting moiety. The piperidine core of this molecule provides a soluble, non-labile scaffold, while the alkyne and the deprotected amine serve as orthogonal handles to attach the two active ends of the PROTAC.

-

Scaffold Decoration: In traditional drug discovery, the deprotected piperidine nitrogen can be functionalized to explore structure-activity relationships, while the alkyne can be coupled to introduce diverse aryl groups that can interact with specific pockets in a target protein.[9]

Safety and Handling

Proper handling is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) and data for structurally related compounds.[3][4][10]

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[11] |

| Skin Irritation | H315: Causes skin irritation[10][11] |

| Eye Irritation | H319: Causes serious eye irritation[10][11] |

| STOT - Single Exposure | H335: May cause respiratory irritation[10][11] |

Precautionary Measures

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash hands and exposed skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

References

-

tert-Butyl 4-ethynylpiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%. CP Lab Safety. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. (2016). [Link]

-

tert-butyl 4-hydroxypiperidin-1-carboxylate Information. PharmaCompass.com. [Link]

-

tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. (2024). [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. (2016). [Link]

-

Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, NIH. (2024). [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. NIH National Library of Medicine. (2018). [Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate structure and IUPAC name.

An In-depth Technical Guide to tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, a detailed and validated synthesis protocol with mechanistic rationale, and its strategic applications in modern medicinal chemistry.

Core Chemical Identity and Structure

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core. Its structure is distinguished by three key features: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, and both a hydroxyl (-OH) and an ethynyl (-C≡CH) group at the 4-position. This unique combination of a stable, protected scaffold and two versatile, orthogonal functional groups makes it a highly valuable intermediate in the synthesis of complex molecular architectures.

The Boc group is essential as it deactivates the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during synthesis. The tertiary alcohol and the terminal alkyne at the C4 position serve as critical handles for subsequent chemical modifications, allowing for the strategic elaboration of the molecule.

IUPAC Name and Key Identifiers

-

IUPAC Name: tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 275387-83-2 | [1] |

| Molecular Formula | C₁₂H₁₉NO₃ | [1] |

| Molecular Weight | 225.288 g/mol | [1] |

Chemical Structure Visualization

The connectivity of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is illustrated below.

Synthesis Protocol: Ethynylation of N-Boc-4-piperidone

The most direct and reliable synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate involves the nucleophilic addition of an acetylide anion to the commercially available precursor, tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone).[2][3] This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Causality Behind Experimental Choices

-

Reagent Selection: Ethynylmagnesium bromide or lithium acetylide are chosen as the acetylide source. These organometallic reagents are potent nucleophiles capable of attacking the electrophilic carbonyl carbon of the ketone.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic, meaning it will not quench the highly basic organometallic reagent, and it effectively solvates the magnesium or lithium cations.

-

Temperature Control: The reaction is initiated at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic nature of the addition. This prevents side reactions and ensures a clean, high-yielding transformation.

-

Aqueous Workup: The reaction is quenched with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This step serves to protonate the intermediate magnesium or lithium alkoxide to form the desired tertiary alcohol and to neutralize any remaining acetylide reagent.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add ethynylmagnesium bromide (typically 0.5 M in THF, 1.2 eq) to the stirred solution of the ketone via a syringe or dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic transformation from the starting ketone to the final product.

Applications in Drug Discovery and Medicinal Chemistry

The true value of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate lies in its role as a versatile synthetic intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and other therapeutic areas.[4] This specific building block offers two distinct points for chemical diversification.

A Versatile Building Block for Complex Molecules

This compound is classified as a Protein Degrader Building Block , highlighting its utility in the construction of novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that typically consist of two ligands connected by a linker. This building block can be incorporated into the linker or serve as a scaffold to attach one of the ligands.

-

The Ethynyl Group: This terminal alkyne is a powerful functional group for coupling reactions. It readily participates in:

-

Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For reliably linking the molecule to an azide-functionalized partner.

-

Sonogashira Coupling: To form new carbon-carbon bonds with aryl or vinyl halides.

-

-

The Hydroxyl Group: The tertiary alcohol can be used for:

-

Etherification: To form ether linkages.

-

Esterification: To form ester bonds, often used in prodrug strategies.

-

Logical Role in Molecular Assembly

The diagram below illustrates the strategic role of this compound as a modular building block in drug discovery. The core scaffold provides a rigid and well-defined geometry, while the functional "arms" (ethynyl and hydroxyl groups) can be independently modified to connect to other molecular fragments, enabling the rapid synthesis of compound libraries for screening.

References

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

-

PharmaCompass. tert-butyl 4-hydroxypiperidin-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate. Available from: [Link]

-

ChemBK. tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

-

FDA Global Substance Registration System. TERT-BUTYL 4-HYDROXYLPIPERIDINE-1-CARBOXYLATE. Available from: [Link]

-

CP Lab Safety. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%, 1 gram. Available from: [Link]

-

Pharmarecipereview. Key Applications of Ethyl 4-Hydroxypiperidine-1-carboxylate in Pharma. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (CAS 275387-83-2): A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern medicinal chemistry, the demand for versatile and functionalized building blocks is paramount for the efficient construction of novel therapeutic agents. One such molecule that has garnered significant attention is tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate , registered under CAS number 275387-83-2. This compound uniquely combines a piperidine scaffold, a common motif in many bioactive molecules, with a terminal alkyne and a hydroxyl group. This trifecta of functionalities makes it an exceptionally valuable intermediate in drug discovery, particularly in the realms of "click chemistry" for the synthesis of 1,2,3-triazole derivatives and as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its practical utility in the development of new therapeutics.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The key properties of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate are summarized below:

| Property | Value |

| CAS Number | 275387-83-2 |

| Molecular Formula | C₁₂H₁₉NO₃[1][2] |

| Molecular Weight | 225.28 g/mol [2] |

| IUPAC Name | tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate[1] |

| Synonyms | N-Boc-4-ethynyl-4-hydroxypiperidine |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, methanol, and ethyl acetate. |

The structure of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which serves to modulate its reactivity and solubility. The quaternary carbon at the 4-position is substituted with both a hydroxyl group and a reactive terminal alkyne. This unique arrangement provides a strategic advantage in synthetic design, allowing for sequential or orthogonal functionalization.

Caption: 2D structure of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

Synthesis of the Core Moiety: A Step-by-Step Protocol

The synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a crucial first step for its subsequent application. A common and efficient method involves the ethynylation of a readily available piperidone precursor.

Experimental Protocol: Synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

-

Starting Material: N-Boc-4-piperidone.

-

Reagents: Ethynylmagnesium bromide solution (0.5 M in THF), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

-

Procedure: a. To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add ethynylmagnesium bromide solution (1.2 eq) dropwise. b. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. d. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. e. The mixture is then extracted with ethyl acetate. f. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. g. The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate as a white solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Grignard reagent (ethynylmagnesium bromide) is highly reactive and sensitive to moisture and oxygen. An inert atmosphere prevents its decomposition and ensures a high-yielding reaction.

-

Low-Temperature Addition: The addition of the Grignard reagent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.

-

Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is a mild quenching agent that effectively neutralizes the Grignard reagent without causing undesired side reactions that could occur with stronger acids.

Application in Drug Discovery: A Gateway to Bioactive Molecules

The synthetic utility of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is primarily centered around the reactivity of its terminal alkyne group, making it an ideal partner in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

The Power of "Click Chemistry": Synthesis of 1,2,3-Triazoles

The CuAAC reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. This reaction allows for the facile and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling a terminal alkyne with an azide. The resulting triazole moiety is a valuable pharmacophore, often acting as a bioisostere for an amide bond and participating in various non-covalent interactions with biological targets.

Caption: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: General Procedure for CuAAC Reaction

-

Reactants: tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (1.0 eq) and an organic azide (1.0-1.2 eq).

-

Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 eq) and a reducing agent such as sodium ascorbate (0.1-0.2 eq) to generate the active Cu(I) species in situ. A ligand like tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) catalyst.

-

Solvent: A mixture of a polar organic solvent (e.g., tert-butanol, DMF, or DMSO) and water is commonly used.

-

Procedure: a. Dissolve tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate and the organic azide in the chosen solvent system. b. In a separate vial, prepare a solution of CuSO₄·5H₂O and sodium ascorbate in water. c. Add the catalyst solution to the solution of the reactants. d. Stir the reaction mixture at room temperature. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. g. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Application in Anti-Inflammatory Drug Discovery

A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.

The structural features of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate make it an attractive candidate for incorporation into PROTAC linkers. The alkyne group allows for the convenient attachment of one of the ligands via a CuAAC reaction, while the hydroxyl group and the piperidine ring provide points for further chemical modification and attachment of the other ligand. The piperidine scaffold can also impart favorable physicochemical properties to the PROTAC, such as improved solubility and cell permeability.

Caption: The modular structure of a PROTAC.

The development of PROTACs using this building block would involve a multi-step synthesis where the piperidine core is first functionalized with the warhead and anchor ligands, often through amide bond formation or other coupling reactions, followed by the "click" reaction to complete the assembly. The biological evaluation of such PROTACs would involve assessing their ability to induce the degradation of the target protein in cell-based assays and their subsequent effects on cellular function.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[3] In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

tert-Butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate (CAS 275387-83-2) is a highly valuable and versatile building block in contemporary drug discovery. Its unique combination of a protected piperidine scaffold with a reactive terminal alkyne and a hydroxyl group provides medicinal chemists with a powerful tool for the synthesis of complex and diverse molecular architectures. Its prominent role in "click chemistry" for the generation of bioactive 1,2,3-triazoles and its potential as a linker in the design of innovative PROTACs underscore its significance. As the fields of targeted protein degradation and efficient synthetic methodologies continue to evolve, the demand for well-designed, multi-functional building blocks like tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is expected to grow, paving the way for the discovery of the next generation of therapeutic agents.

References

-

PubChemLite. 275387-83-2 (C12H19NO3). Available from: [Link]

-

Appchem. Tert-Butyl 4-Ethynyl-4-Hydroxypiperidine-1-Carboxylate | 275387-83-2. Available from: [Link]

- Google Patents. US11512067B2 - Compound having cyclic structure.

-

CP Lab Safety. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%, 1 gram. Available from: [Link]

Sources

A Comprehensive Technical Guide to Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, provide a detailed and rationalized synthetic protocol, and discuss its critical applications in advanced drug discovery paradigms such as PROTACs and Click Chemistry.

Core Physicochemical & Structural Data

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a bifunctional molecule featuring a rigid piperidine scaffold. Its value in synthetic chemistry is derived from the orthogonal reactivity of its key functional groups: a Boc-protected amine, a tertiary alcohol, and a terminal alkyne.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉NO₃ | [1][2] |

| Molecular Weight | 225.28 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate | [1][2] |

| CAS Number | 275387-83-2 | [1][2] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% | [1] |

Structural Analysis

The molecule's architecture is central to its utility. The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it unreactive under nucleophilic or basic conditions, yet it can be cleanly deprotected using acid. The terminal alkyne and hydroxyl groups at the 4-position introduce key functionalities for molecular elaboration and conjugation.

Caption: 2D representation of the core chemical structure.

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the nucleophilic addition of an acetylene anion to a protected piperidone precursor. This method is reliable and scalable for laboratory purposes.

Expertise & Rationale: The "Why" Behind the Protocol

The chosen synthetic route starts with the commercially available N-Boc-4-piperidone. The key transformation is a Grignard reaction using ethynylmagnesium bromide. This organometallic reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone.

-

Inert Atmosphere: Grignard reagents are highly reactive towards protic sources (like water) and oxygen. The entire reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents to prevent the reagent from being quenched, which would halt the reaction and drastically reduce the yield.

-

Aqueous Quench: The initial product of the Grignard addition is a magnesium alkoxide salt. A careful quench with a mild proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), is performed. NH₄Cl is acidic enough to protonate the alkoxide to the desired hydroxyl group but not so acidic that it would risk cleaving the acid-labile Boc protecting group.

Step-by-Step Experimental Workflow

Materials:

-

N-Boc-4-piperidone

-

Ethynylmagnesium bromide (0.5 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: To the cooled solution, add ethynylmagnesium bromide (0.5 M in THF, ~1.2 eq) dropwise via a syringe, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Work-up and Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product as a pure white solid.

Caption: A step-by-step workflow for the synthesis and purification.

Applications in Drug Discovery

This building block is particularly valuable due to its pre-installed functionalities, which are highly sought after in modern drug discovery campaigns.

-

PROTAC® Linker Scaffolds: PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase-binding ligand. The rigid piperidine core of this molecule serves as an excellent scaffold to control the spatial orientation and length of the linker, a critical factor for PROTAC efficacy.[3][4][5][6] The terminal alkyne provides a convenient handle for attaching one of the ligands.

-

Click Chemistry Hub: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[7] This allows for the efficient, high-yield covalent attachment of this building block to molecules bearing an azide group, facilitating the rapid synthesis of compound libraries, bioconjugates, or imaging probes.[7]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a "fragment" in FBDD screens. Its rigid structure and hydrogen-bonding capabilities (from the hydroxyl group) can inform the design of more potent leads by identifying key interactions within a biological target's binding site.

Caption: The primary applications of the title compound in drug discovery.

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety. The following guidelines are based on available safety data sheets.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area. For weighing or transferring powder, a chemical fume hood is recommended to avoid inhalation.

-

Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: Classified as having potential for acute oral toxicity, skin irritation, and respiratory irritation.[2] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

-

PubChem Compound Summary for CID 15550481, tert-Butyl 4-ethynylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 643502, Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, min 97%. CP Lab Safety. [Link]

-

N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). [Link]

-

tert-butyl 4-hydroxypiperidine-1-carboxylate. ChemBK. [Link]

-

Supplementary information. Royal Society of Chemistry. [Link]

- Synthesis method of N-boc-4-hydroxypiperidine.

-

Tert Butyl 4 Allyl 4 Hydroxypiperidine 1 Carboxylate, 98. IndiaMART. [Link]

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate. Acmec Biochemical. [Link]

-

Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to Synthesis of Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate: Starting Materials & Core Protocols

Abstract

This technical guide provides an in-depth examination of the synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate, a critical building block in modern medicinal chemistry. We will dissect the strategic selection of starting materials, focusing on the ubiquitous precursor, N-Boc-4-piperidone, and detail the core synthetic transformation: the nucleophilic addition of an acetylide anion. This document offers a comparative analysis of common ethynylation reagents and methodologies, complete with detailed, field-tested protocols, troubleshooting insights, and safety considerations designed for researchers and drug development professionals.

Introduction: The Significance of the 4-Ethynyl-4-hydroxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in FDA-approved drugs.[1] Its derivatives are central to the development of a vast range of therapeutics. The introduction of an ethynyl group at the 4-position creates a versatile handle for further chemical elaboration, particularly through click chemistry or Sonogashira coupling reactions, making tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate a highly sought-after intermediate. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled, selective reactions, making it an ideal "masked precursor" for complex synthetic pathways while minimizing side reactions.[1][2]

Retrosynthetic Analysis: Identifying the Core Starting Material

A logical retrosynthetic disconnection of the target molecule points directly to its principal components: a protected piperidone core and an ethynyl nucleophile. This analysis unequivocally identifies N-Boc-4-piperidone (also known as tert-butyl 4-oxopiperidine-1-carboxylate) as the ideal and most common starting material.[3] This commercially available ketone is the linchpin for the synthesis, serving as the electrophilic partner for the key C-C bond-forming reaction.[1][4]

Caption: Retrosynthetic analysis of the target molecule.

N-Boc-4-piperidone is a valuable building block used in the synthesis of a wide array of pharmaceuticals, including ligands, bromodomain inhibitors, and as a key starting material in the synthesis of fentanyl and its analogues.[1][4] Its stability and reactivity make it the industry standard for this type of transformation.

The Core Transformation: Ethynylation of N-Boc-4-piperidone

The central reaction is the nucleophilic addition of an acetylide anion to the carbonyl carbon of N-Boc-4-piperidone.[5] This reaction converts the sp²-hybridized ketone into an sp³-hybridized tertiary alcohol, installing the desired ethynyl group. The choice of the acetylide source is critical and depends on factors such as scale, safety, cost, and desired workup conditions.

Causality of Reagent Selection: A Comparative Overview

Several methods exist to generate the necessary acetylide nucleophile. The choice is not arbitrary and carries significant implications for the reaction's success.

| Reagent/Method | Nucleophile Source | Typical Base/Solvent | Key Advantages | Key Disadvantages |

| Lithium Acetylide | Acetylene Gas | n-BuLi in THF/Hexanes | Cost-effective for large scale; high reactivity. | Requires handling of flammable acetylene gas and pyrophoric n-BuLi; formation of insoluble dilithium acetylide can be an issue.[6] |

| Ethynylmagnesium Halide | Acetylene Gas | Ethylmagnesium Bromide/Chloride in THF | Good reactivity; Grignard reagents are common lab reagents. | Requires handling of acetylene gas; can be prone to disproportionation if not handled correctly.[7][8] |

| Trimethylsilylacetylene (TMSA) | TMSA | n-BuLi or other strong base in THF | Liquid, easy to handle; avoids acetylene gas; TMS group can act as a protecting group.[9][10] | Higher cost; requires a subsequent deprotection step (e.g., with TBAF or K₂CO₃/MeOH).[9][11] |

Expert Insight: For laboratory-scale synthesis where convenience and safety are paramount, the Trimethylsilylacetylene (TMSA) route is often preferred. It bypasses the need for handling gaseous acetylene and the associated risks. For large-scale industrial processes, direct use of acetylene to form lithium acetylide or a Grignard reagent is often more economical.[5][6]

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems. Adherence to anhydrous and inert atmosphere conditions is critical for success, as organometallic reagents are highly sensitive to moisture and oxygen.

Protocol 1: Synthesis via Trimethylsilylacetylene (TMSA) Addition

This two-step method involves the initial addition of lithiated TMSA followed by deprotection of the silyl group.

Sources

- 1. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 10. gelest.com [gelest.com]

- 11. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

The Alkyne-Functionalized Piperidine Scaffold: A Technical Guide to Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate in Modern Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast array of clinically successful drugs.[1][2] This technical guide delves into the strategic importance and practical application of a highly versatile derivative, Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate . We will explore its synthesis, unique structural attributes, and its pivotal role as a molecular linchpin in the construction of complex, biologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks in their synthetic and discovery pipelines.

Introduction: The Strategic Value of the 4-Ethynyl-4-hydroxypiperidine Moiety

The inherent value of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate lies in the convergence of three key structural features, each conferring distinct advantages in drug design:

-

The Piperidine Core: A saturated heterocycle that enhances metabolic stability, modulates lipophilicity, and provides a three-dimensional scaffold for precise substituent orientation. The introduction of chirality, as is inherent in this substituted piperidine, can significantly improve biological activity and selectivity.[1][3]

-

The Tertiary Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target. It also provides a reactive handle for further chemical modification.

-

The Terminal Alkyne: A highly versatile functional group that serves as a gateway to a multitude of powerful coupling reactions, most notably the Nobel Prize-winning "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition or CuAAC) and the Sonogashira coupling.[1][4][5] These reactions are lauded for their high yields, mild conditions, and exceptional functional group tolerance, making them ideal for late-stage diversification of drug candidates.[4][5]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides a robust and easily removable protecting group for the piperidine nitrogen, allowing for selective reactions at other sites of the molecule.

This strategic combination of features makes tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate a powerful building block for generating libraries of diverse compounds and for the targeted synthesis of complex molecular architectures.

Synthesis and Characterization

The synthesis of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a straightforward process that begins with the commercially available N-Boc-4-piperidone. The key transformation is the nucleophilic addition of an acetylide to the ketone.

Synthetic Protocol: Ethynylation of N-Boc-4-piperidone

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

N-Boc-4-piperidone

-

Trimethylsilylacetylene (TMSA)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Potassium carbonate (K₂CO₃)

-

Methanol

Procedure:

-

Preparation of Lithium Trimethylsilylacetylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add trimethylsilylacetylene, followed by the slow, dropwise addition of n-butyllithium, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Addition of N-Boc-4-piperidone: Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the lithium trimethylsilylacetylide solution at -78 °C.

-

Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C and allow the mixture to warm to room temperature.

-

Workup and Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

-

Deprotection of the Trimethylsilyl Group: Dissolve the crude intermediate in methanol and add potassium carbonate. Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Final Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate.

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-2.0 ppm and ~3.0-4.0 ppm), the hydroxyl proton (broad singlet, variable ppm), and the acetylenic proton (singlet, ~2.5 ppm). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm for the quaternary carbon), piperidine ring carbons (~30-60 ppm), the carbon bearing the hydroxyl and ethynyl groups (~65-75 ppm), and the two acetylenic carbons (~70-90 ppm). |

| IR | Characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the C-H stretch of the terminal alkyne (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹, may be weak), and the carbonyl of the Boc group (~1680 cm⁻¹). |

| MS (ESI) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of the compound. |

Applications in Drug Discovery: A Gateway to Molecular Complexity

The true power of tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is realized in its application as a versatile building block for creating novel and diverse molecular entities.

"Click Chemistry" and the Synthesis of 1,2,3-Triazole-Containing Compounds

The terminal alkyne of the title compound is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4][5][][9] This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole linker by reacting the alkyne with an organic azide.

Significance of the 1,2,3-Triazole Linker:

-

Metabolic Stability: The triazole ring is highly resistant to metabolic degradation.

-

Hydrogen Bonding Capacity: The nitrogen atoms of the triazole can act as hydrogen bond acceptors, and the C-H bond can be a weak hydrogen bond donor.

-

Dipolar Nature: The triazole ring possesses a significant dipole moment, which can influence molecular interactions and physicochemical properties.

-

Bioisosteric Replacement: The triazole ring is often used as a bioisostere for amide bonds, offering improved metabolic stability and synthetic accessibility.

The workflow for utilizing tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate in click chemistry is depicted below:

Caption: Workflow for generating diverse molecules via CuAAC.

This strategy allows for the rapid generation of a library of compounds by coupling the piperidine building block with a variety of azide-containing fragments, which can be screened for biological activity.

Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is instrumental in creating C(sp)-C(sp²) bonds, which are common motifs in many biologically active compounds, including natural products and pharmaceuticals.

Experimental Workflow for Sonogashira Coupling:

Caption: Key components of the Sonogashira coupling reaction.

The resulting arylalkyne products can serve as advanced intermediates for a variety of therapeutic targets. For instance, the rigid linker provided by the arylalkyne moiety can be used to probe binding pockets in enzymes or receptors.

Case Study: A Building Block for Kinase Inhibitors

While specific examples directly citing tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate are emerging, its close structural analogs are key components in the synthesis of kinase inhibitors. For example, piperidine-based scaffolds are prevalent in tyrosine kinase inhibitors like Vandetanib.[3][13] The piperidine ring often serves to orient functional groups into the ATP binding site of the kinase, while the ethynyl group can be used to form covalent bonds with specific cysteine residues or to extend into hydrophobic pockets.

Conclusion and Future Perspectives

Tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate is a prime example of a modern molecular building block that has been strategically designed for utility and versatility in drug discovery. Its trifunctional nature—a stable heterocyclic core, a hydrogen-bonding hydroxyl group, and a reactive alkyne handle—provides medicinal chemists with a powerful tool for the efficient synthesis of novel, diverse, and complex molecules. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed, multifunctional building blocks will undoubtedly increase, solidifying the role of the 4-ethynyl-4-hydroxypiperidine scaffold in the future of medicinal chemistry.

References

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

Supplementary information. Experimental details for radical cascade cyclization. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

National Center for Biotechnology Information. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]

-

ResearchGate. The Use of Click Chemistry in Drug Development Applications. [Link]

-

PharmaTutor. Click chemistry - A New Approach for Drug Discovery. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-ethynylpiperidine-1-carboxylate. [Link]

-

ChemBK. tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]

-

BioMed Pharma Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

DrugFuture. TERT-BUTYL 4-HYDROXYLPIPERIDINE-1-CARBOXYLATE. [Link]

-

Beilstein Journals. BJOC - Search Results. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. chembk.com [chembk.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]

- 13. chem-casts.com [chem-casts.com]

Physical and chemical properties of N-Boc-4-ethynyl-4-hydroxypiperidine.

An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-4-ethynyl-4-hydroxypiperidine

Introduction: A Trifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of molecular scaffolds is paramount for the synthesis of novel therapeutic agents. N-Boc-4-ethynyl-4-hydroxypiperidine (tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate) emerges as a highly valuable heterocyclic building block, distinguished by its unique trifunctional architecture. This guide provides a comprehensive technical overview of its core properties, reactivity, and applications, designed for researchers, scientists, and drug development professionals.

The molecule incorporates a piperidine core, a common motif in CNS drugs, which enhances solubility and provides valuable pharmacophoric interactions.[1][2] This core is strategically functionalized with three key groups:

-

A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which ensures stability and allows for controlled deprotection and subsequent functionalization.[3][4]

-

A tertiary hydroxyl group , which offers a site for hydrogen bonding or further synthetic modification.

-

A terminal ethynyl (alkyne) group , which serves as a versatile handle for powerful coupling reactions, most notably Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and Sonogashira couplings.

This combination makes N-Boc-4-ethynyl-4-hydroxypiperidine an ideal starting point for constructing complex molecules and exploring diverse chemical spaces in drug discovery programs.

Section 1: Core Physicochemical Properties

While N-Boc-4-ethynyl-4-hydroxypiperidine is a specialized reagent, its fundamental properties can be characterized and understood. The following table summarizes its known and predicted physicochemical parameters.

| Property | Value | Reference(s) / Rationale |

| Molecular Formula | C₁₂H₁₉NO₃ | [5] |

| Molecular Weight | 225.28 g/mol | [5] |

| Appearance | White to off-white solid | Inferred from similar piperidine derivatives. |

| Melting Point | Data not widely published. | Expected to be higher than N-Boc-4-hydroxypiperidine (61-65 °C) due to increased molecular weight and potential for intermolecular interactions via the alkyne group.[4][6] |

| Boiling Point | Data not widely published. | Predicted to be higher than the non-ethynylated analog (292.3 °C) due to increased mass and polarity.[4] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). | Inferred from the properties of its parent scaffold, N-Boc-4-hydroxypiperidine.[7] |

| pKa | Data not widely published. | The hydroxyl group's pKa is predicted to be around 15-16, typical for a tertiary alcohol. The acetylenic proton is weakly acidic, with a pKa of ~25. |

| LogP | Data not widely published. | Predicted to be slightly higher than N-Boc-4-hydroxypiperidine (0.61) due to the addition of the two-carbon ethynyl group.[4] |

Section 2: Structural Elucidation and Purity Analysis

Confirming the identity and purity of N-Boc-4-ethynyl-4-hydroxypiperidine is critical for its reliable use in synthesis. Standard spectroscopic and chromatographic methods are employed for this purpose.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet around 1.47 ppm (9H) for the tert-butyl protons of the Boc group, multiplets for the piperidine ring protons, a singlet for the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), and a sharp singlet around 2.0-2.5 ppm for the acetylenic proton (-C≡C-H ).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon framework. Expected signals include the carbonyl (~155 ppm) and quaternary (~80 ppm) carbons of the Boc group, the carbons of the piperidine ring including the C4-carbon bearing the hydroxyl and ethynyl groups (~65-70 ppm), and two distinct signals for the acetylenic carbons (~70-90 ppm).[8]

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. Expected absorption bands include a broad peak around 3400 cm⁻¹ (O-H stretch), a sharp peak around 3300 cm⁻¹ (acetylenic C-H stretch), a weak peak around 2100 cm⁻¹ (C≡C stretch), and a strong peak around 1680 cm⁻¹ (C=O stretch of the carbamate).[8]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is typically used to confirm the molecular weight, generating the protonated molecule [M+H]⁺ at m/z 226.3.[9]

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic intermediates.

Causality Behind Method Choice: Reverse-phase HPLC is chosen due to the compound's moderate polarity. A C18 column effectively retains the molecule, while a gradient elution of water and acetonitrile allows for the separation of the main compound from potentially more or less polar impurities. UV detection is suitable due to the presence of the carbonyl chromophore in the Boc group.[4]

Step-by-Step Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Analysis: Inject 5-10 µL of the sample solution. Purity is calculated by determining the area percentage of the main product peak relative to the total area of all observed peaks.

Caption: Workflow for HPLC Purity Analysis.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic versatility of N-Boc-4-ethynyl-4-hydroxypiperidine stems from the distinct reactivity of its three functional groups.

-

Boc Group Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to liberate the secondary amine for subsequent reactions like amidation or reductive amination.[10]

-

Ethynyl Group Transformations: The terminal alkyne is the molecule's most powerful synthetic handle.

-

Click Chemistry (CuAAC): It undergoes highly efficient and regioselective cycloaddition with azides in the presence of a copper(I) catalyst to form 1,2,3-triazole rings. This reaction is exceptionally reliable and is a cornerstone of modern drug discovery for linking molecular fragments.

-

Sonogashira Coupling: It can be coupled with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst to form carbon-carbon bonds, enabling the direct attachment of aromatic systems.

-

-

Tertiary Hydroxyl Group: While less reactive than a primary or secondary alcohol, the hydroxyl group can participate in reactions such as etherification under specific conditions (e.g., Williamson ether synthesis) or can be a target for elimination reactions under strong acidic/dehydrating conditions.

Caption: Key Reaction Pathways of the Core Molecule.

Section 4: Synthesis Protocol

The most direct synthesis of N-Boc-4-ethynyl-4-hydroxypiperidine involves the addition of an acetylide to N-Boc-4-piperidone.

Causality Behind Method Choice: This approach is highly convergent and efficient. Using lithium acetylide (generated in situ or from a commercial source) provides a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the piperidone starting material. The Boc group is stable under these basic/nucleophilic conditions.

Step-by-Step Methodology:

-

Apparatus Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Acetylide Addition: Add a solution of ethynylmagnesium bromide or lithium acetylide ethylenediamine complex to the cooled THF.

-

Ketone Addition: Dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the acetylide solution at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.

-

Monitoring: Track the consumption of the starting ketone using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-ethynyl-4-hydroxypiperidine as a solid.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

Hazard Identification

Based on available safety data, this compound should be handled with care.[5]

-

GHS Hazard Statements:

-

Signal Word: Warning

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][14]

-

First Aid:

-

If Swallowed: Get medical help. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Storage and Stability

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5] For long-term stability and to maintain purity, storage in a cool, dry place away from strong oxidizing agents is recommended.[15]

-

Stability: The compound is generally stable under normal storage conditions. The Boc protecting group is sensitive to strong acids.[4]

Conclusion

N-Boc-4-ethynyl-4-hydroxypiperidine stands as a potent and versatile intermediate for synthetic and medicinal chemists. Its trifunctional nature provides a robust platform for generating molecular complexity through controlled, sequential reactions. A thorough understanding of its physical properties, reactivity, and handling requirements, as detailed in this guide, is fundamental to leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-butyl 4-ethynyl-4-hydroxypiperidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 6. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

The Piperidine Scaffold: A Legacy of Therapeutic Innovation and a Frontier in Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory curiosity to a life-saving therapeutic is often a testament to the enduring power of certain chemical motifs. Among these, the simple six-membered nitrogen-containing heterocycle, piperidine, stands as a titan in the landscape of medicinal chemistry. Its ubiquitous presence in a vast array of natural products and clinically successful drugs is no mere coincidence; it is a reflection of the scaffold's remarkable versatility and privileged structural features. This technical guide delves into the rich history of piperidine derivatives, exploring their discovery, the evolution of their synthesis, and their profound impact on modern medicine. As we navigate through key therapeutic areas, we will dissect the intricate structure-activity relationships, detail seminal experimental protocols, and visualize the complex signaling pathways that these remarkable molecules modulate.

The Dawn of Piperidine: From Pepper's Spice to a Privileged Scaffold

The story of piperidine begins not in a pristine laboratory, but in the pungent aroma of black pepper. The name itself is derived from the Latin word Piper, the genus for pepper. The spicy taste of black pepper is attributed to piperine, a naturally occurring piperidine-containing alkaloid.[1] While piperidine itself was first isolated in the 19th century, its true potential in medicinal chemistry began to be unlocked in the mid-20th century with the systematic exploration of its derivatives.[2]

The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows it to present substituents in well-defined three-dimensional orientations, making it an ideal framework for interacting with a wide range of biological targets.[3][4] This inherent "drug-likeness" has cemented its status as a privileged scaffold, a molecular framework that is repeatedly found in successful drugs.[4] The rationale for its widespread use, particularly in central nervous system (CNS) drug design, lies in its ability to influence crucial pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for crossing the blood-brain barrier and engaging with targets in the brain.[5]

Synthetic Strategies: Crafting the Piperidine Core